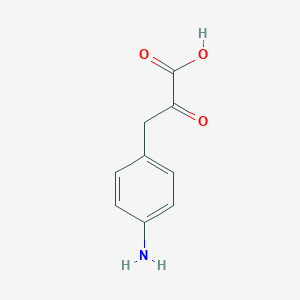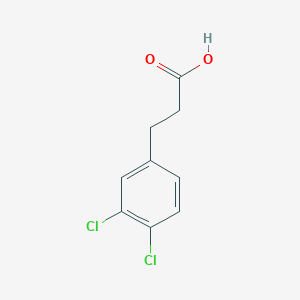
3-(3,4-二氯苯基)丙酸
描述
3-(3,4-Dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8Cl2O2 . It is also known by other names such as 3-(3,4-Dichlorophenyl)propionic acid, Benzenepropanoic acid, 3,4-dichloro-, and MFCD00016551 . The compound has a molecular weight of 219.06 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3,4-dichlorophenyl)propanoic acid . The InChI code is 1S/C9H8Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) . The compound forms inversion dimers due to pairs of intermolecular O—H…O hydrogen bonds from the carboxyl groups .
Physical And Chemical Properties Analysis
3-(3,4-Dichlorophenyl)propanoic acid is a solid at room temperature . It has a molecular weight of 219.06 g/mol and a computed XLogP3-AA value of 2.9 . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts .
科学研究应用
合成和结构表征
3-(3,4-二氯苯基)丙酸已被用于合成各种化合物。例如,Yan Shuang-hu(2014)展示了其在合成(1H-1,2,4-三唑-1-基)甲基3-(2,4-二氯苯基)丙酸酯中的应用,涉及缩合、氯化和酯化反应。该过程包括通过红外光谱、1H核磁共振和X射线衍射分析进行再结晶和结构确认(Yan Shuang-hu, 2014)。
衍生物合成以提高稳定性
Lei Chen等人(2016)合成了2-乙酰氧基-3-(3,4-二乙酰氧基苯基)丙酸作为丹参素的衍生物,旨在增强其化学稳定性和脂溶性。这种衍生物可水解释放出生物活性的丹参素,表明其在药物应用中的潜在用途。该研究还包括晶体结构和立体化学分析(Lei Chen et al., 2016)。
废水处理中的高级氧化过程
在Yunfu. Sun和J. Pignatello(1993)的研究中,研究了3-(3,4-二氯苯基)丙酸在Fe3+催化的过氧化氢矿化2,4-D废水处理中的情况。该研究确定了各种瞬态产物,并探讨了这种高级氧化过程在废水处理中的可行性(Yunfu. Sun & J. Pignatello, 1993)。
光化学行为研究
L. Meunier,Emmanuelle Gauvin和P. Boule(2002)研究了与3-(3,4-二氯苯基)丙酸相关的化合物二氯丙酸在水溶液中的光化学行为。他们的研究结果突出了光化学反应的复杂性和各种光产物的形成,有助于理解这类化合物的环境降解过程(L. Meunier et al., 2002)。
有机合成探索
G. Zheng,D. Ye和Wenzhi Ji(1994)通过从四氯化锗开始的几个反应步骤合成了3-(三苯基锗基)丙酸。他们的研究突出了这类化合物中β-羧基团的独特反应性和性质,拓展了有机合成的范围(G. Zheng et al., 1994)。
安全和危害
属性
IUPAC Name |
3-(3,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYJRLYFKZYPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179841 | |
| Record name | 3-(3,4-Dichlorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)propanoic acid | |
CAS RN |
25173-68-6 | |
| Record name | 3-(3,4-Dichlorophenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dichlorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dichlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)

![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)
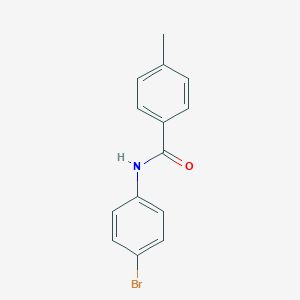
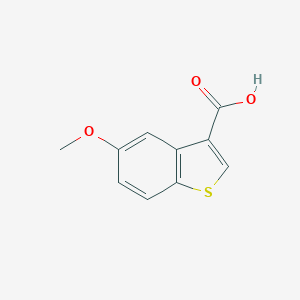

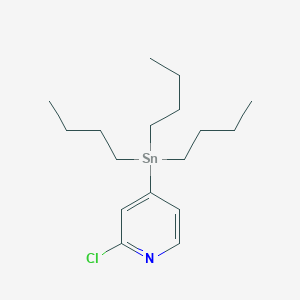

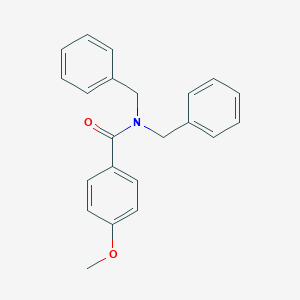
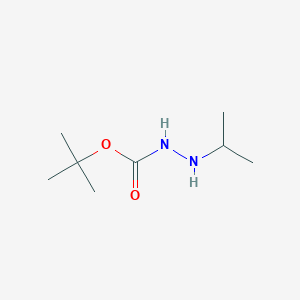
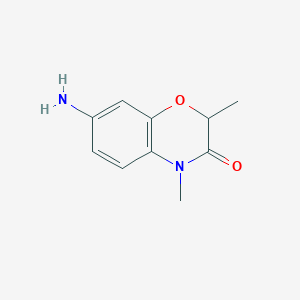
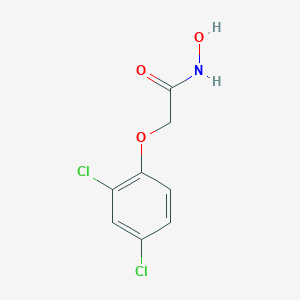
![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)
